molecular formula C51H52N2O23 B8210042 Fluo-2 AM

Fluo-2 AM

Cat. No.: B8210042
M. Wt: 1061.0 g/mol
InChI Key: ZGEIIQJBYATNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluo-2 AM is a member of the Fluo series of calcium ion indicators, originally developed by Roger Tsien in the 1980s. It is known for its high brightness and superior loading in various cell types, making it a valuable tool in cellular experiments. This compound is a green fluorescent dye that binds to calcium ions, allowing researchers to measure intracellular calcium concentrations using fluorescence microscopy, flow cytometry, and other fluorescence-based techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluo-2 AM is synthesized through a series of chemical reactions that involve the introduction of an acetoxymethyl (AM) ester group to the parent compound, Fluo-2. The synthesis typically involves the use of high-quality, anhydrous dimethyl sulfoxide (DMSO) as a solvent. The final product is purified to achieve a high level of purity, often greater than 95% .

Industrial Production Methods

In industrial settings, this compound is produced in bulk quantities using standardized protocols to ensure consistency and high purity. The compound is typically supplied as a solid or in a solution of DMSO, and it is stored at low temperatures (-20°C) to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Fluo-2 AM primarily undergoes hydrolysis reactions, where the AM ester group is cleaved to release the active Fluo-2 compound. This hydrolysis is facilitated by intracellular esterases once the compound enters the cell .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered physiological media, such as Hanks and Hepes buffers, with the addition of non-ionic detergents like Pluronic F-127 to enhance solubility. Probenecid may also be added to reduce leakage of the de-esterified indicator .

Major Products

The primary product of the hydrolysis reaction is the active Fluo-2 compound, which binds to calcium ions and exhibits fluorescence. This fluorescence can be measured to determine intracellular calcium concentrations .

Scientific Research Applications

Fluo-2 AM is widely used in scientific research due to its ability to measure intracellular calcium levels. Some of its key applications include:

Mechanism of Action

Fluo-2 AM enters cells in its esterified form and is subsequently hydrolyzed by intracellular esterases to release the active Fluo-2 compound. The active Fluo-2 binds to free calcium ions within the cell, resulting in a fluorescence signal that can be measured. This fluorescence is directly proportional to the concentration of intracellular calcium, allowing researchers to monitor calcium dynamics in real-time .

Comparison with Similar Compounds

Fluo-2 AM is often compared to other calcium indicators such as Fluo-3 and Fluo-4. While all three compounds share a similar mechanism of action, this compound is noted for its higher brightness and better loading efficiency in cells. This makes it particularly useful in experiments where high sensitivity and signal-to-noise ratio are critical .

List of Similar Compounds

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[5-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H52N2O23/c1-30-7-13-41(52(21-47(60)72-26-67-32(3)55)22-48(61)73-27-68-33(4)56)45(17-30)64-15-16-65-46-18-36(8-14-42(46)53(23-49(62)74-28-69-34(5)57)24-50(63)75-29-70-35(6)58)51-39-11-9-37(59)19-43(39)76-44-20-38(10-12-40(44)51)71-25-66-31(2)54/h7-14,17-20H,15-16,21-29H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEIIQJBYATNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H52N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.